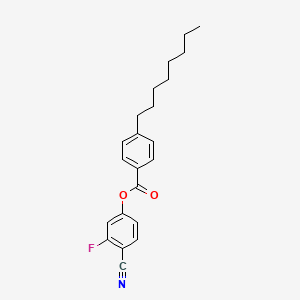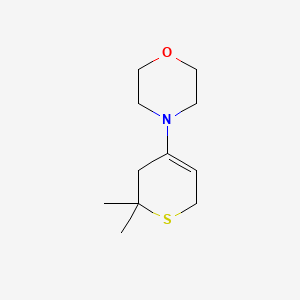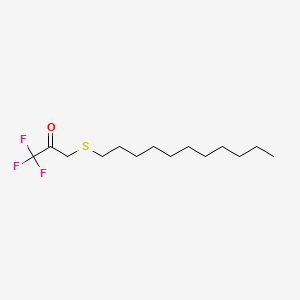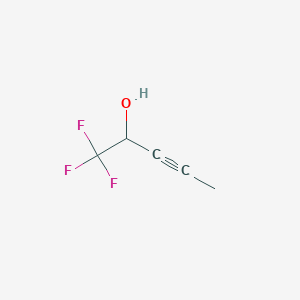
1,1,1-Trifluoropent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoropent-3-yn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in ethyl ether at 20°C has been documented . This reaction involves a [3+2]-cycloaddition followed by a [3+6]-cycloaddition, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethylated ketones or aldehydes.
Reduction: Formation of trifluoromethylated alkenes or alkanes.
Substitution: Formation of substituted trifluoromethylated compounds.
Scientific Research Applications
1,1,1-Trifluoropent-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules. The triple bond provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but with a phenyl group instead of an alkyne.
1,1,1-Trifluoropentane: Lacks the hydroxyl and alkyne groups, making it less reactive.
Trifluoromethylated alkenes and alkynes: Share the trifluoromethyl group but differ in other functional groups.
Uniqueness: 1,1,1-Trifluoropent-3-yn-2-ol is unique due to the combination of its trifluoromethyl group, hydroxyl group, and carbon-carbon triple bond. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other trifluoromethylated compounds.
Properties
CAS No. |
94590-76-8 |
|---|---|
Molecular Formula |
C5H5F3O |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
1,1,1-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h4,9H,1H3 |
InChI Key |
YKQIDWBRASLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



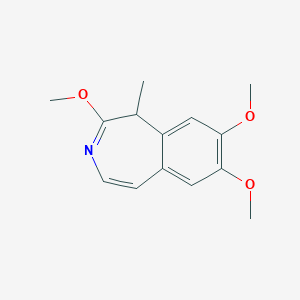
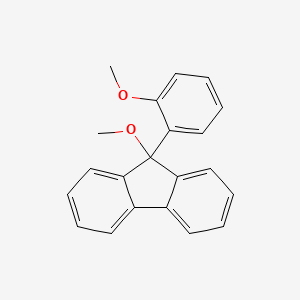
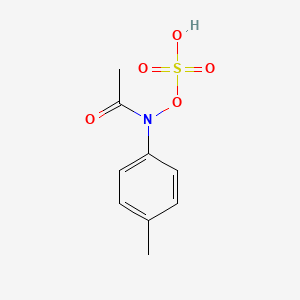
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

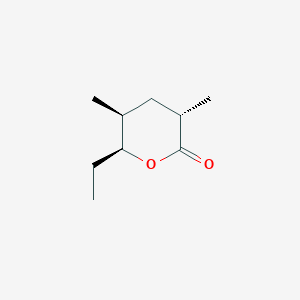
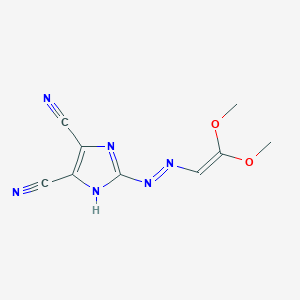
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
